Cas no 1494143-72-4 (Benzenamine, 3-fluoro-4-(3-thienyl)-)

Benzenamine, 3-fluoro-4-(3-thienyl)- 化学的及び物理的性質
名前と識別子
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- Benzenamine, 3-fluoro-4-(3-thienyl)-
- 3-Fluoro-4-(thiophen-3-yl)aniline
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- インチ: 1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2
- InChIKey: QRGARCCDOYSQMT-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2C=CSC=2)C(F)=C1
Benzenamine, 3-fluoro-4-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372419-0.05g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-372419-0.1g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-372419-2.5g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-372419-1.0g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-372419-0.5g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-372419-0.25g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-372419-5.0g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-372419-10.0g |
3-fluoro-4-(thiophen-3-yl)aniline |
1494143-72-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 |
Benzenamine, 3-fluoro-4-(3-thienyl)- 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
Benzenamine, 3-fluoro-4-(3-thienyl)-に関する追加情報
Benzenamine, 3-fluoro-4-(3-thienyl)- (CAS No. 1494143-72-4): A Comprehensive Overview
Benzenamine, 3-fluoro-4-(3-thienyl)-, identified by its CAS number 1494143-72-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a fluorine substituent and a thiophene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The structural composition of Benzenamine, 3-fluoro-4-(3-thienyl)- includes a benzene ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position, further connected to a thiophene ring at the 3-position. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemistry applications. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, Benzenamine, 3-fluoro-4-(3-thienyl)- has been extensively studied for its potential in developing novel therapeutic agents. Researchers have explored its utility in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in creating kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine substituent plays a critical role in modulating the binding affinity of these inhibitors to their target proteins, thereby improving their efficacy.
Moreover, the thiophene moiety in Benzenamine, 3-fluoro-4-(3-thienyl)- contributes to its pharmacological activity by influencing the compound's solubility and interaction with biological targets. Thiophene derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The combination of these structural features makes Benzenamine, 3-fluoro-4-(3-thienyl)- an attractive candidate for further pharmacological investigation.
The synthesis of Benzenamine, 3-fluoro-4-(3-thienyl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in pharmaceutical research.
In addition to its pharmaceutical applications, Benzenamine, 3-fluoro-4-(3-thienyl)- has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom enhances charge transport properties, while the thiophene ring contributes to thermal stability and mechanical strength. These characteristics position Benzenamine, 3-fluoro-4-(3-thienyl)- as a key component in developing next-generation electronic materials.
The latest research on Benzenamine, 3-fluoro-4-(3-thienyl)- has also explored its potential in drug delivery systems. Researchers have investigated its use as a carrier molecule for targeted drug delivery to cancer cells. The compound's ability to form stable complexes with therapeutic agents allows for controlled release mechanisms, improving treatment efficacy while minimizing side effects. This innovative approach aligns with the growing trend toward personalized medicine and precision therapeutics.
Evaluation of Benzenamine, 3-fluoro-4-(3-thienyl)-'s pharmacokinetic profile has revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that therapeutic agents reach their target sites effectively and maintain stable levels in the body. Preclinical studies have demonstrated that compounds derived from this intermediate exhibit good bioavailability and reduced toxicity profiles.
The future prospects of Benzenamine, 3-fluoro-4-(3-thienyl)- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are likely to drive further innovation in this field. As our understanding of molecular interactions advances, compounds like Benzenamine, 3-fluoro-4-(3-thienyl)- will continue to play a pivotal role in shaping the future of pharmaceuticals and materials science.
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